N-allyl-N-(3-chlorobenzyl)-N'-phenylurea
Description
N-allyl-N-(3-chlorobenzyl)-N'-phenylurea is an unsymmetrically substituted phenylurea derivative characterized by a urea core (NHCONH) with three distinct substituents: an allyl group (N-allyl), a 3-chlorobenzyl group (N-(3-chlorobenzyl)), and a phenyl group (N'-phenyl). The compound’s structure combines features of both alkyl and aryl moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C17H17ClN2O |
|---|---|
Molecular Weight |
300.8g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-phenyl-1-prop-2-enylurea |
InChI |
InChI=1S/C17H17ClN2O/c1-2-11-20(13-14-7-6-8-15(18)12-14)17(21)19-16-9-4-3-5-10-16/h2-10,12H,1,11,13H2,(H,19,21) |
InChI Key |
JPENLHRFMKPUQM-UHFFFAOYSA-N |
SMILES |
C=CCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C=CCN(CC1=CC(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in Anticancer Research
CTPPU (N-[4-chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Structure : Substituted with a 4-chloro-3-trifluoromethylphenyl group instead of the allyl-3-chlorobenzyl group.
- Activity: Exhibits potent anticancer effects in non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest.
- Synthesis : Prepared via isocyanate intermediates under mild conditions, similar to methods used for other phenylurea derivatives .
N'-(3-chlorophenyl)-N,N-diphenylurea (CID 3819913)
- Structure : Features a 3-chlorophenyl group at the N'-position and two phenyl groups at the N-positions.
Insecticidal Phenylurea Derivatives
- Structure: Include a 2-chloronicotinohydrazide or trifluoromethylphenyl-ethanone hydrazone moiety.
- Activity : Demonstrated >90% mortality against beet armyworm larvae at 10 mg/L, outperforming commercial insecticides like chlorbenzuron. The chloro and trifluoromethyl groups enhance electrophilic reactivity, contributing to insecticidal potency .
Chlorbenzuron (Reference Compound)
Plant Growth Regulators
CPPU (N-(2-chloro-4-pyridyl)-N'-phenylurea)
DCPPU (N-(2,6-dichloro-pyridin-4-yl)-N'-phenylurea)
- Structure : Additional chloro substituents on the pyridyl ring.
- Impact : Increased chlorine content correlates with higher receptor binding affinity but may reduce solubility .
Data Tables
Table 1: Comparison of Key Phenylurea Derivatives
Table 2: Substituent Impact on Bioactivity
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